molecular formula C6H9ClF2O2S B2754449 [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 1784574-90-8

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride

Cat. No.: B2754449
CAS No.: 1784574-90-8
M. Wt: 218.64
InChI Key: GRDNNQBUDUGDQB-UHFFFAOYSA-N
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Description

[1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride: is a chemical compound with the molecular formula C6H9ClF2O2S and a molecular weight of 218.65 g/mol . It is known for its unique structural properties, which include a cyclobutyl ring substituted with a difluoromethyl group and a methanesulfonyl chloride group. This compound is used in various scientific research applications due to its reactivity and functional groups.

Preparation Methods

The synthesis of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride typically involves the reaction of cyclobutylmethanol with difluoromethyl sulfonyl chloride under specific conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound undergoes nucleophilic substitution reactions due to the presence of the methanesulfonyl chloride group.

    Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

    Temperature: Reactions are often conducted at room temperature or slightly elevated temperatures to facilitate the reaction.

Major Products:

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Mechanism of Action

The mechanism of action of [1-(Difluoromethyl)cyclobutyl]methanesulfonyl chloride involves its reactivity with nucleophiles. The methanesulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles. This leads to the formation of new bonds and the release of hydrochloric acid. The difluoromethyl group can also influence the reactivity and stability of the compound, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

[1-(difluoromethyl)cyclobutyl]methanesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClF2O2S/c7-12(10,11)4-6(5(8)9)2-1-3-6/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDNNQBUDUGDQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(CS(=O)(=O)Cl)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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